Chlorogenin vs. Tigogenin/Hecogenin: Differential Inhibition of Neutrophil Superoxide Production
In a direct comparative study of Agave americana-derived sapogenins, chlorogenin demonstrated significantly weaker inhibition of FMLP/CB-stimulated superoxide production in human neutrophils (IC₅₀ = 6.1 μM) compared to tigogenin (IC₅₀ = 0.8 μM) and hecogenin (IC₅₀ = 1.2 μM) .
| Evidence Dimension | Inhibition of FMLP/CB-stimulated superoxide production |
|---|---|
| Target Compound Data | IC₅₀ = 6.1 μM (6100 nM) |
| Comparator Or Baseline | Tigogenin: IC₅₀ = 0.8 μM; Hecogenin: IC₅₀ = 1.2 μM |
| Quantified Difference | Chlorogenin is approximately 7.6-fold less potent than tigogenin and 5.1-fold less potent than hecogenin |
| Conditions | Human neutrophils; FMLP/CB stimulation; spectrophotometric detection |
Why This Matters
This lower potency makes chlorogenin a more appropriate choice for experimental systems where complete inhibition of neutrophil oxidative burst is undesirable, enabling the study of partial or mild anti-inflammatory effects without overwhelming cytotoxicity.
